molecular formula C24H34O4S B1255223 3-(Progesterone-4-yl)thiopropionic acid

3-(Progesterone-4-yl)thiopropionic acid

Cat. No.: B1255223
M. Wt: 418.6 g/mol
InChI Key: QTJOSAPWTKBFKW-YDUFECBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Progesterone-4-yl)thiopropionic acid is a hybrid molecule combining the progesterone steroid backbone with a thiopropionic acid moiety (propanoic acid bearing a thioether linkage at the 4-position of progesterone). This structural modification introduces a sulfur-containing side chain, which alters its physicochemical properties and biological interactions compared to native progesterone. The thiopropionic acid group enhances solubility and provides a reactive handle for conjugation or targeted delivery, making it relevant in drug design and biochemical studies .

Progesterone derivatives are critical in regulating reproductive functions and inflammation. The addition of thiopropionic acid may modulate receptor binding affinity, metabolic stability, or tissue specificity, though specific pharmacological data for this compound remain underexplored in the provided evidence.

Properties

Molecular Formula

C24H34O4S

Molecular Weight

418.6 g/mol

IUPAC Name

3-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C24H34O4S/c1-14(25)16-6-7-17-15-4-5-19-22(29-13-10-21(27)28)20(26)9-12-24(19,3)18(15)8-11-23(16,17)2/h15-18H,4-13H2,1-3H3,(H,27,28)/t15-,16+,17-,18-,23+,24+/m0/s1

InChI Key

QTJOSAPWTKBFKW-YDUFECBISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)SCCC(=O)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SCCC(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Differences

Coumarin Thiopropionic Acids
  • Core Structure : Coumarin ring linked to thiopropionic acid (e.g., 4-(chloromethyl)-6-methyl-2H-chromen-2-one derivatives) .
  • Key Features : The coumarin moiety provides UV absorption and fluorescence properties, while the thiopropionic acid enables solubility and reactivity.
  • Applications : Studied for antimicrobial activity via docking and DFT calculations. Electron-rich coumarin enhances interactions with microbial enzymes, differing from the steroid-based target specificity of 3-(Progesterone-4-yl)thiopropionic acid .
2-Mercaptomethyl-3-guanidinoethyl Thiopropionic Acid (MGTA)
  • Core Structure: Thiopropionic acid with mercaptomethyl and guanidinoethyl substituents .
  • Key Features : The guanidine group facilitates binding to carboxypeptidases, making MGTA a competitive inhibitor in kinin metabolism.
Thiopropionic Acid-Conjugated Hyaluronic Acid (HA-SH)
  • Core Structure : Hyaluronic acid functionalized with thiopropionic acid via Steglich esterification .
  • Key Features : The thiol (-SH) groups enable crosslinking for hydrogel formation, useful in drug delivery.
  • Applications: Biomedical applications (e.g., corneal inflammation treatment) vs.
3-Mercaptopropionic Acid
  • Core Structure : Simple thiopropionic acid (HS-CH2-CH2-COOH) .
  • Key Features : A versatile building block in organic synthesis and biochemistry.
  • Applications: General use in synthesizing metal nanoparticles or modifying peptides, unlike the specialized steroid-based design of 3-(Progesterone-4-yl)thiopropionic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Progesterone-4-yl)thiopropionic acid
Reactant of Route 2
3-(Progesterone-4-yl)thiopropionic acid

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